Cas no 1482-70-8 (Androstane-3,11,17-trione,(5a)-)

Androstane-3,11,17-trione (5α-) is a steroidal compound characterized by its ketone functional groups at the 3, 11, and 17 positions. This structure imparts unique biochemical properties, making it valuable in research applications, particularly in the study of steroid metabolism and enzyme interactions. Its 5α-reduced configuration enhances stability and influences receptor binding affinity, distinguishing it from related steroids. The compound serves as a key intermediate in synthetic pathways and is utilized in investigations of adrenal and gonadal hormone pathways. High purity and well-defined stereochemistry ensure reproducibility in experimental settings, supporting its use in mechanistic and pharmacological studies.
Androstane-3,11,17-trione,(5a)- structure
1482-70-8 structure
商品名:Androstane-3,11,17-trione,(5a)-
CAS番号:1482-70-8
MF:C19H26O3
メガワット:302.40794
CID:117735
PubChem ID:11185733

Androstane-3,11,17-trione,(5a)- 化学的及び物理的性質

名前と識別子

    • Androstane-3,11,17-trione,(5a)-
    • 5-A-ANDROSTANE-3-11-17-TRIONE*CRYSTALLIN E
    • (5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione
    • (5α)-Androstane-3,11,17-trione
    • 5A-ANDROSTAN-3,11,17-TRIONE
    • 5-ANDROSTANETRIONE
    • A-Androstane-3,11,17-trione
    • UNII-8O04U1K43M
    • 5α-Androstane-3,11,17-trione
    • 1482-70-8
    • (5alpha)-Androstane-3,11,17-trione
    • 5alpha-Androstane-3,11,17-trione
    • Androstane-3,11,17-trione #
    • J-008457
    • (5S,8S,10S,13S)-10,13-Dimethyl-tetradecahydro-cyclopenta[a]phenanthrene-3,11,17-trione
    • VRHVOUYZPKSINF-XNTXBEAUSA-N
    • 5.alpha.-Androstane-3,11,17-trione
    • CHEBI:34463
    • 8O04U1K43M
    • CHEMBL3138083
    • 5alpha-androstan-3,11,17-trione
    • Androstane-3,11,17-trione, (5.alpha.)-
    • (5a)-Androstane-3,11,17-trione
    • SCHEMBL13387025
    • Q27116086
    • DTXSID3036521
    • インチ: InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13-,14-,17+,18-,19-/m0/s1
    • InChIKey: VRHVOUYZPKSINF-XNTXBEAUSA-N
    • ほほえんだ: O=C1CC[C@@]2([C@H]3C(=O)C[C@]4(C)C(CC[C@H]4[C@@H]3CC[C@H]2C1)=O)C

計算された属性

  • せいみつぶんしりょう: 302.18800
  • どういたいしつりょう: 302.18819469g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 0
  • 複雑さ: 565
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 51.2Ų

じっけんとくせい

  • PSA: 51.21000
  • LogP: 3.34630

Androstane-3,11,17-trione,(5a)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-480737-25 mg
(5α)-Androstane-3,11,17-trione,
1482-70-8
25mg
¥3,234.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-480737-25mg
(5α)-Androstane-3,11,17-trione,
1482-70-8
25mg
¥3234.00 2023-09-05

Androstane-3,11,17-trione,(5a)- 関連文献

Androstane-3,11,17-trione,(5a)-に関する追加情報

Recent Advances in the Study of Androstane-3,11,17-trione,(5a)- (CAS: 1482-70-8): Implications for Chemical Biology and Pharmaceutical Research

Androstane-3,11,17-trione,(5a)- (CAS: 1482-70-8) is a steroidal compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structure featuring three ketone groups at positions 3, 11, and 17, has been the subject of numerous studies aimed at elucidating its biological activities, metabolic pathways, and therapeutic potential. The following research briefing synthesizes the latest findings related to this compound, providing insights into its current applications and future directions.

Recent studies have focused on the role of Androstane-3,11,17-trione,(5a)- in modulating steroid hormone metabolism. A 2023 study published in the Journal of Steroid Biochemistry and Molecular Biology demonstrated that this compound acts as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical in the regulation of glucocorticoid metabolism. The study utilized in vitro assays and molecular docking simulations to reveal the compound's high affinity for the enzyme's active site, suggesting its potential as a therapeutic agent for conditions associated with glucocorticoid dysregulation, such as metabolic syndrome and type 2 diabetes.

Another area of active research involves the compound's interactions with androgen receptors. A 2024 preprint available on bioRxiv explored the structural modifications of Androstane-3,11,17-trione,(5a)- to enhance its selectivity for androgen receptor subtypes. The researchers employed a combination of X-ray crystallography and computational modeling to design derivatives with improved binding profiles, which could lead to the development of novel androgen receptor modulators with fewer side effects compared to existing therapies.

The metabolic fate of Androstane-3,11,17-trione,(5a)- has also been investigated in recent pharmacokinetic studies. Research published in Drug Metabolism and Disposition (2023) utilized LC-MS/MS techniques to characterize the compound's phase I and phase II metabolism in human liver microsomes. The study identified several previously unknown metabolites, including glucuronide conjugates at the 3-keto position, which may have implications for the compound's bioavailability and clearance rates in clinical applications.

Emerging applications in cancer research have also been reported. A 2024 study in the Journal of Medicinal Chemistry examined the compound's effects on prostate cancer cell lines, demonstrating its ability to induce apoptosis through a novel mechanism involving the modulation of oxidative stress pathways. These findings suggest that Androstane-3,11,17-trione,(5a)- or its derivatives could serve as lead compounds for the development of new anti-prostate cancer agents.

In conclusion, recent research on Androstane-3,11,17-trione,(5a)- (CAS: 1482-70-8) has significantly expanded our understanding of its biological activities and therapeutic potential. From its role in steroid metabolism to its applications in cancer therapy, this compound continues to be a valuable subject of study in chemical biology and pharmaceutical research. Future studies should focus on optimizing its pharmacological properties and exploring its clinical potential in various disease contexts.

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